4,4'-Dicyanobenzil

Description

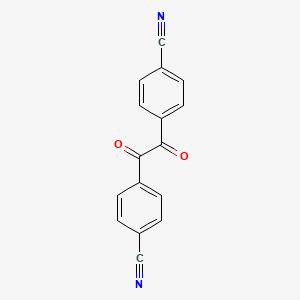

Structure

2D Structure

3D Structure

Properties

CAS No. |

92967-67-4 |

|---|---|

Molecular Formula |

C16H8N2O2 |

Molecular Weight |

260.25 g/mol |

IUPAC Name |

4-[2-(4-cyanophenyl)-2-oxoacetyl]benzonitrile |

InChI |

InChI=1S/C16H8N2O2/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14/h1-8H |

InChI Key |

MXWFKRLTIMWOFB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#N)C(=O)C(=O)C2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 4,4 Dicyanobenzil

Elucidation of Reaction Mechanisms in Dicyanobenzil-Mediated Processes

The elucidation of reaction mechanisms is a cornerstone of chemical research, enabling chemists to understand how reactions occur at a molecular level researchgate.netnumberanalytics.comacs.orgarxiv.org. For reactions involving 4,4'-Dicyanobenzil, various established methodologies would be employed to dissect the reaction pathway.

Kinetic Studies: Analyzing the rate of reaction under varying conditions (e.g., concentration of reactants, catalyst loading, temperature, solvent) allows for the determination of rate laws. This information is crucial for identifying the rate-determining step and proposing plausible mechanisms, including the order of reaction with respect to each reactant numberanalytics.com.

Isotopic Labeling: The use of isotopically labeled atoms (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon) in this compound or other reactants can help trace the fate of specific atoms throughout the reaction. This technique is invaluable for identifying which bonds are broken and formed, and for distinguishing between different proposed reaction pathways numberanalytics.com.

Spectroscopic Techniques: In situ or ex situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are vital for detecting and characterizing transient intermediates or stable species formed during the reaction. Techniques like low-temperature NMR or time-resolved spectroscopy can capture short-lived intermediates researchgate.netnumberanalytics.com.

Computational Chemistry: Theoretical calculations, particularly Density Functional Theory (DFT), play a significant role in modern mechanistic studies. These methods can model potential reaction pathways, calculate activation energies for different steps, predict the stability of intermediates, and determine the structures of transition states, thereby complementing experimental findings numberanalytics.comarxiv.org.

Applying these methods to this compound would aim to clarify which functional group participates in a given transformation, the sequence of bond-making and bond-breaking events, and the electronic nature of any intermediates formed.

Radical-Mediated Reaction Pathways Utilizing Dicyanobenzil Moieties

Molecules containing carbonyl groups, like the diketone structure in this compound, can potentially engage in radical chemistry. Under certain conditions, such as photochemical irradiation, carbonyl groups can undergo homolytic cleavage (e.g., Norrish Type I cleavage), generating radical species rsc.org. While this compound’s specific structure might influence the propensity for different types of cleavage, the presence of carbonyls inherently introduces the possibility of radical formation.

Nitrile groups (C≡N) are also known to participate in radical reactions. They can undergo radical addition across the triple bond or serve as precursors for other radical species. General radical-mediated processes, such as hydrogen atom transfer (HAT) nih.govsioc-journal.cn or single-electron transfer (SET) beilstein-journals.org, are common in organic synthesis. For instance, a molecule like this compound could potentially act as a substrate in radical cyclizations or as a component in radical chain reactions, depending on the specific reaction conditions and the presence of other reagents or catalysts rsc.orgnih.govnih.gov. The exploration of radical pathways would involve investigating the generation of radical intermediates from this compound and their subsequent reactions, such as radical addition, abstraction, or recombination.

Nucleophilic and Electrophilic Interactions of this compound

The chemical reactivity of this compound is significantly influenced by its electron distribution and the nature of its functional groups. The molecule possesses two electrophilic carbonyl carbons due to the polarization of the C=O bonds. These centers are susceptible to attack by nucleophiles. Similarly, the carbon atoms of the nitrile groups (C≡N) are also electrophilic, though generally less so than carbonyl carbons, and can be targeted by strong nucleophiles or participate in cycloaddition reactions nih.govfrontiersin.orgnih.govrsc.org.

Nucleophilic Attack: Nucleophiles, such as amines, alcohols, or carbanions, can attack the electrophilic carbonyl carbons, leading to addition products. The nitrile groups can also undergo nucleophilic addition, particularly under forcing conditions or with highly reactive nucleophiles. The electron-withdrawing nature of the nitrile groups can also influence the electrophilicity of the adjacent carbonyl groups.

General principles of electrophile-nucleophile interactions, such as those observed in nucleophilic aromatic substitution (SNAr) reactions, illustrate how the polarity and electronic properties of functional groups dictate reactivity rsc.orgresearchgate.net.

Influence of Catalysis on Dicyanobenzil Reactivity and Selectivity

Catalysis plays a pivotal role in chemical transformations by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity researchgate.netpnnl.gov. For reactions involving this compound, various catalytic systems could be employed to modulate its reactivity and achieve specific outcomes.

Metal Catalysis: Transition metal complexes (e.g., palladium, rhodium, copper) are widely used catalysts that can mediate a broad range of reactions, including C-H activation, cross-coupling, and redox processes researchgate.netbeilstein-journals.orggoogle.commdpi.commdpi.com. These metals could potentially coordinate to the carbonyl oxygen or nitrile nitrogen atoms of this compound, activating it for further transformations or participating in catalytic cycles.

Lewis Acid Catalysis: Lewis acids, such as metal halides or boron compounds, can coordinate to the oxygen atoms of the carbonyl groups, enhancing their electrophilicity and promoting nucleophilic addition reactions nih.gov.

Organocatalysis: The use of small organic molecules as catalysts, particularly chiral ones, can enable enantioselective transformations. If reactions involving this compound proceed through chiral intermediates or transition states, organocatalysts could be employed to control the stereochemical outcome nih.govunimib.it.

The choice of catalyst is critical, as it dictates not only the rate but also the selectivity of the reaction, including chemoselectivity (which functional group reacts), regioselectivity (where on the molecule the reaction occurs), and enantioselectivity (the preference for forming one stereoisomer over another) mdpi.comunimib.itfrontiersin.org.

Data Tables

Due to the absence of specific mechanistic research findings for this compound in the literature search, no data tables detailing experimental results or specific reaction parameters could be generated.

Compound List

this compound

Advanced Spectroscopic Elucidation of 4,4 Dicyanobenzil Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4,4'-Dicyanobenzil, both ¹H and ¹³C NMR spectroscopy provide critical information regarding its molecular symmetry and the electronic environment of its constituent atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The two phenyl rings are chemically equivalent, and within each ring, the protons ortho and meta to the carbonyl group are also equivalent. This symmetry results in a characteristic AA'BB' spin system for the aromatic protons. The protons ortho to the electron-withdrawing cyano group are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the protons meta to the cyano group. The typical chemical shift range for aromatic protons is between 7 and 9 ppm. aip.org The electron-withdrawing nature of both the carbonyl and cyano groups would shift these protons further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a more detailed insight into the carbon framework of this compound. Due to the molecule's symmetry, only a few distinct carbon signals are expected. The carbonyl carbons are the most deshielded and will appear at the lowest field, typically in the range of 190-210 ppm for ketones. nih.govchegg.comwikipedia.orgoregonstate.edu The quaternary carbons of the phenyl rings to which the cyano and carbonyl groups are attached will also have distinct chemical shifts. The cyano carbon itself has a characteristic chemical shift in the range of 110-120 ppm. chegg.com The remaining aromatic carbons will appear in the typical aromatic region of 125-170 ppm. chegg.com The specific chemical shifts are influenced by the combined electronic effects of the substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | ~195 | Highly deshielded due to the electronegative oxygen. |

| Aromatic C-CN | ~115 | Quaternary carbon attached to the cyano group. |

| Cyano (-C≡N) | ~118 | Characteristic shift for a nitrile carbon. |

| Aromatic C-CO | ~135 | Quaternary carbon attached to the carbonyl group. |

| Aromatic CH | 128-135 | Aromatic carbons with attached protons. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions. The vibrational modes of this compound are characterized by the distinct frequencies of its constituent groups, including the carbonyl, cyano, and phenyl moieties.

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration, which is typically observed in the region of 1650-1680 cm⁻¹ for aromatic ketones. aip.orgnih.govnih.gov The presence of the electron-withdrawing cyano groups may slightly shift this frequency. Another key feature is the sharp and intense absorption band for the C≡N stretching vibration of the cyano group, which is expected around 2220-2240 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretching vibration is also observable in the Raman spectrum. A particularly strong and characteristic band in the Raman spectrum is expected for the symmetric stretching of the C≡N bond. Aromatic ring vibrations, such as the ring breathing mode, are often strong in the Raman spectrum and can provide information about the substitution pattern.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| C≡N Stretch | 2240-2220 | FTIR (strong), Raman (strong) |

| C=O Stretch | 1680-1650 | FTIR (strong), Raman |

| Aromatic C=C Stretch | 1600-1400 | FTIR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic structure and photophysical properties of this compound. The presence of conjugated π-systems and carbonyl groups dictates its electronic transitions.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions. nih.govnih.gov The intense π→π* transitions, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic rings and carbonyl groups, are typically observed in the shorter wavelength UV region. The less intense n→π* transitions, which involve the promotion of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital, occur at longer wavelengths, often extending into the near-UV or visible region. nih.gov The cyano groups, being electron-withdrawing, can influence the energy of these transitions, potentially causing a shift in the absorption maxima.

Fluorescence Spectroscopy: While benzil (B1666583) itself is known to be phosphorescent at room temperature, the introduction of cyano groups could potentially alter its photophysical properties. researchgate.netfrontiersin.org Fluorescence, the emission of light from an excited singlet state, may be observed. The fluorescence spectrum would be expected to be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The presence of the cyano groups may influence these properties through their effect on the electronic structure and the rates of radiative and non-radiative decay processes. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its molecular and fragment ions.

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. A characteristic fragmentation pathway for benzil and its derivatives is the cleavage of the C-C bond between the two carbonyl groups. chegg.com This would lead to the formation of a 4-cyanobenzoyl cation, which would be a very stable and abundant fragment ion due to resonance stabilization. Further fragmentation of this ion could involve the loss of a neutral carbon monoxide (CO) molecule to form a 4-cyanophenyl cation.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 260 | [C₁₆H₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 130 | [C₈H₄NO]⁺ | Cleavage of the central C-C bond |

| 102 | [C₇H₄N]⁺ | Loss of CO from the [C₈H₄NO]⁺ fragment |

X-ray Diffraction (XRD) and Crystallographic Studies of this compound Crystals

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal XRD analysis would determine its space group, unit cell dimensions, and the precise conformation of the molecule in the crystalline state. It would reveal the dihedral angle between the two 4-cyanobenzoyl moieties and how the molecules pack in the crystal lattice. Intermolecular interactions, such as π-π stacking of the phenyl rings and dipole-dipole interactions involving the cyano and carbonyl groups, would be elucidated, providing a deeper understanding of the solid-state properties of the compound.

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on Benzil)

| Parameter | Expected Value/Information | Significance |

| Crystal System | To be determined | Describes the symmetry of the unit cell. |

| Space Group | To be determined | Defines the symmetry operations within the crystal. |

| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the size and shape of the unit cell. |

| Dihedral Angle (OC-CO) | Likely non-planar | Influences molecular conformation and packing. |

| Intermolecular Interactions | π-π stacking, dipole-dipole | Govern the solid-state properties. |

Theoretical and Computational Studies of 4,4 Dicyanobenzil Molecular Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov The primary goal of DFT calculations for 4,4'-Dicyanobenzil is to determine its most stable three-dimensional structure, known as the optimized geometry. youtube.comyoutube.com This process involves minimizing the total energy of the molecule by adjusting the positions of its atoms. researchgate.net

The geometry optimization yields crucial data such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. mdpi.com These parameters are fundamental for understanding the molecule's steric and electronic properties. DFT calculations also provide key electronic properties, including the total energy, dipole moment, and the distribution of electron density. nih.gov A popular functional for such calculations on organic molecules is B3LYP, often paired with a basis set like 6-311++G(d,p) to ensure accurate results. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical Data) Note: This table is illustrative and represents the type of data obtained from DFT calculations. Actual values would be derived from specific computational studies.

| Parameter | Atom Pair/Group | Value (Å or Degrees) |

|---|---|---|

| Bond Length | C≡N (Cyano) | ~ 1.15 |

| Bond Length | C-C (Benzene Ring) | ~ 1.40 |

| Bond Length | C-C (Between Rings) | ~ 1.54 |

| Bond Length | C=O (Benzil) | ~ 1.22 |

| Bond Angle | C-C≡N | ~ 180° |

| Dihedral Angle | Phenyl-C(=O)-C(=O)-Phenyl | Varies (Conformation) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, FMO analysis can identify which parts of the molecule are electron-rich (high HOMO density) and electron-poor (high LUMO density), thereby predicting how it will interact with other reagents. wuxibiology.comnih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound (Theoretical Data) Note: This table is illustrative. Actual values would be derived from specific computational studies.

| Property | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Electron-donating ability |

| LUMO Energy | -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. uni-muenchen.delibretexts.org It plots the electrostatic potential onto the molecule's electron density surface. wolfram.com The map is color-coded to indicate different potential values: regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Neutral regions are shown in green. walisongo.ac.idresearchgate.net

For this compound, an MEP map would reveal the sites most susceptible to electrophilic and nucleophilic attack. The electronegative nitrogen atoms of the cyano groups and the oxygen atoms of the benzil (B1666583) carbonyl groups are expected to be regions of high negative potential (red), indicating they are likely sites for electrophilic attack. Conversely, the hydrogen atoms on the benzene (B151609) rings would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. uni-muenchen.delibretexts.org

Computational Modeling of Intermolecular Interactions and Aggregation

Computational modeling can be used to study how individual this compound molecules interact with each other. These intermolecular interactions are crucial for determining the material's bulk properties, such as its crystal structure and tendency to aggregate. mdpi.comnih.gov Techniques like molecular dynamics (MD) simulations can model the behavior of many molecules over time, providing insights into self-assembly and aggregation processes. nih.govnih.govscispace.com

For this compound, key intermolecular forces would include dipole-dipole interactions due to the polar cyano and carbonyl groups, and π-π stacking interactions between the aromatic benzene rings. researchgate.net Computational models can quantify the strength of these interactions and predict the most stable packing arrangements in the solid state. Understanding aggregation is vital as it can significantly influence the optical and electronic properties of the material.

Simulations of Spectroscopic Data for Validation and Interpretation

Computational methods can simulate various types of spectra, which serves two main purposes: validating the accuracy of the computational model and helping to interpret experimental results. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the energies of electronic excited states. mdpi.comfaccts.deyoutube.comnih.gov

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*). rsc.org Similarly, DFT calculations can compute vibrational frequencies to simulate the infrared (IR) spectrum. researchgate.netdtic.milrsc.org By comparing the simulated spectra with experimentally measured spectra, researchers can confirm the accuracy of the calculated molecular structure and gain a deeper understanding of the spectral features. kit.edu

Table 3: Illustrative Simulated vs. Experimental Spectroscopic Data for this compound Note: This table is illustrative and represents the type of data generated in such a comparative study.

| Spectroscopic Data | Simulated Value | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | ~2230 | ~2225 | C≡N stretch |

| IR Frequency (cm⁻¹) | ~1680 | ~1675 | C=O stretch |

| UV-Vis λmax (nm) | ~350 | ~355 | π→π* transition |

Derivatization Chemistry of 4,4 Dicyanobenzil

Strategies for the Synthesis of Functionalized Dicyanobenzil Derivatives

The principal strategy for the derivatization of 4,4'-dicyanobenzil involves the cyclocondensation of its α-diketone moiety with various binucleophiles, particularly 1,2-diamines. This reaction is a well-established method for the synthesis of nitrogen-containing heterocycles. jlu.edu.cn The reaction of this compound with an appropriate diamine leads to the formation of a new heterocyclic ring, effectively creating a larger, more complex derivative.

A key example of this strategy is the reaction with substituted or unsubstituted ortho-phenylenediamines. This condensation reaction yields quinoxaline (B1680401) derivatives. Quinoxalines are a class of heterocyclic compounds known for their significant biological activities and applications in materials science. The general reaction involves the sequential nucleophilic attack of the amine groups on the carbonyl carbons of the dicyanobenzil, followed by dehydration to form the stable aromatic quinoxaline ring.

Another important synthetic route is the reaction of this compound with ammonium (B1175870) acetate (B1210297) or a primary amine in the presence of a catalyst, which can lead to the formation of substituted imidazole (B134444) derivatives. However, the most prominent derivatization is the self-condensation of the diketone in the presence of a reducing agent and an ammonia (B1221849) source, or more directly, its reaction with a diamine like ethylenediamine (B42938) or ammonium sulfide, to form a pyrazine (B50134) ring. Specifically, the reaction of two molecules of this compound with a diamino compound can yield a highly functionalized pyrazine derivative, such as 2,3,5,6-tetrakis(4-cyanophenyl)pyrazine. This transformation creates a large, planar, and highly conjugated system.

These synthetic strategies are summarized in the table below:

| Reactant(s) | Derivative Class | Core Heterocycle Formed |

| This compound, o-Phenylenediamine (B120857) | Quinoxaline | Quinoxaline |

| This compound, Ammonium Acetate | Imidazole | Imidazole |

| This compound, Ethylenediamine | Pyrazine | Pyrazine |

Impact of Derivatization on Spectroscopic Characteristics and Analytical Detection

Derivatization significantly alters the spectroscopic properties of this compound by extending the π-conjugated system. The parent compound, a diketone, has limited absorption in the visible range and is typically non-fluorescent. The formation of derivatives like tetrakis(4-cyanophenyl)pyrazine or substituted quinoxalines introduces a highly conjugated aromatic heterocycle, which profoundly impacts its interaction with electromagnetic radiation.

UV-Visible Absorption: The cyclocondensation reaction leads to a significant bathochromic shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax). The resulting pyrazine and quinoxaline derivatives exhibit strong absorption bands in the near-UV and visible regions of the spectrum. This is due to the smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the extended π-system.

Fluorescence Emission: Perhaps the most significant change is the induction of fluorescence. While this compound is non-emissive, its heterocyclic derivatives, such as tetrakis(4-cyanophenyl)pyrazine, are often highly fluorescent. The rigid, planar structure of the pyrazine ring, combined with the extensive conjugation, facilitates efficient light emission upon excitation. This property is crucial for developing highly sensitive analytical detection methods. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is often significantly enhanced in these derivatives.

The table below compares the typical spectroscopic characteristics of a 1,2-diketone with its pyrazine derivative.

| Compound Type | Typical λmax (nm) | Fluorescence | Rationale for Change |

| α-Diketone (e.g., Benzil) | ~370 | None / Weak | Localized n-π* and π-π* transitions in the benzoyl groups. |

| Tetraphenylpyrazine Derivative | >400 | Strong | Extended π-conjugation across the pyrazine ring and phenyl substituents, leading to lower energy π-π* transitions and radiative decay. |

The introduction of the cyano groups on the phenyl rings can further modulate these properties, often leading to red-shifted emission and influencing the quantum yield due to their electron-withdrawing nature.

Methodologies for Analytical Enhancement via Derivatization

The primary goal of derivatizing this compound in an analytical context is to enhance its detectability. The conversion of a non-fluorescent analyte into a fluorescent derivative is a classic and powerful strategy for increasing analytical sensitivity, often by several orders of magnitude.

This process, known as fluorogenic derivatization or fluorescent labeling, transforms the target molecule into a fluorophore. The resulting derivative can then be detected with high sensitivity and selectivity using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or capillary electrophoresis with laser-induced fluorescence detection.

The key advantages of this methodology include:

Enhanced Sensitivity: Fluorescence is an inherently more sensitive detection method than UV-Vis absorption because it measures emitted light against a dark background. This allows for the detection of analytes at much lower concentrations.

Improved Selectivity: By choosing a derivatization reaction that is specific to the diketone functional group, one can selectively label the target analyte in a complex matrix, reducing interference from other compounds. The excitation and emission wavelengths can also be tuned to further minimize background signals.

The derivatization of this compound with a diamine like o-phenylenediamine to form a fluorescent quinoxaline is a practical application of this principle. This pre-column or post-column derivatization step in a chromatographic workflow enables the trace-level quantification of compounds that would otherwise be difficult to detect.

Investigation of Derivatization Reaction Kinetics and Mechanisms

The derivatization of this compound with 1,2-diamines follows a well-understood reaction mechanism for the formation of pyrazines or related heterocycles. jlu.edu.cn The reaction is a cyclocondensation that proceeds in a stepwise manner.

A plausible mechanism for the reaction between this compound and a generic 1,2-diamine (e.g., o-phenylenediamine) is as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the diamine on one of the electrophilic carbonyl carbons of this compound. This forms a tetrahedral carbinolamine intermediate.

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group of the diamine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon of the original dicyanobenzil structure. This ring-closing step forms a second carbinolamine within a six-membered ring structure.

Final Dehydration: A second dehydration step occurs, leading to the formation of a stable, fully aromatic dihydropyrazine (B8608421) or quinoxaline ring system. This final aromatization step is the thermodynamic driving force for the reaction.

The kinetics of this reaction are typically dependent on factors such as pH, temperature, and the nature of the solvent. Acidic catalysis is often employed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. The reaction rate can be monitored spectroscopically by observing the disappearance of the diketone's absorption band or the appearance of the highly absorbing band of the heterocyclic product.

Role of 4,4 Dicyanobenzil in Polymer Science

Incorporation of Dicyanobenzil Moieties into Polymeric Architectures

There is no specific information available in the searched scientific literature regarding the successful incorporation of 4,4'-Dicyanobenzil moieties into polymeric architectures.

Investigation of Step-Growth Polymerization Pathways Involving Dicyanobenzil Derivatives

While the cyano (-CN) groups on this compound could potentially be converted into other functional groups (e.g., carboxylic acids or amines) suitable for step-growth polymerization, there is no available research detailing such derivatization followed by polymerization. Step-growth polymerization typically requires monomers with two reactive functional groups, such as diols, dicarboxylic acids, or diamines, to build the polymer chain. uomustansiriyah.edu.iq The direct involvement of the benzil (B1666583) or dicyano functionalities of this compound in step-growth pathways has not been reported.

Potential for Topochemical Polymerization Strategies of Dicyanobenzil Monomers

There are no documented studies on the use of this compound monomers in topochemical polymerization strategies. This type of solid-state polymerization is highly dependent on the specific crystal packing of the monomer, and no such investigations have been reported for this compound.

Crystal Engineering and Supramolecular Chemistry of 4,4 Dicyanobenzil

Design Principles for Constructing Dicyanobenzil-Based Molecular Solids

The construction of molecular solids from 4,4'-dicyanobenzil and similar organic building blocks is guided by the principles of crystal engineering, which aims to create crystalline architectures with desired properties. nih.gov This rational design approach relies on understanding and utilizing intermolecular forces to control the assembly of molecules into specific, predictable arrangements. nih.govucl.ac.uk

A key principle is the use of supramolecular synthons, which are robust and persistent structural units formed by specific intermolecular interactions. nih.gov In the context of dicyanobenzil-based systems, these synthons are often established through interactions involving the cyano groups and the aromatic framework. The goal is to achieve a target crystal architecture with predetermined properties by carefully selecting and designing the molecular components. nih.gov

The complexity of the target structure is evaluated based on the desired orientations and topologies of the chemical constituents. nih.gov For instance, the introduction of different chemical components in a logical, step-by-step manner can lead to the formation of multi-component molecular crystals, such as quaternary or even quintinary cocrystals. nih.govresearchgate.net This strategy is based on exploiting structural inequivalence, where a component in a lower-order cocrystal exists in different structural environments, allowing for the introduction of additional components. researchgate.net

The development of functional molecular crystalline materials often involves designing systems that respond to external stimuli like light, heat, or mechanical force. hokudai.ac.jp While predicting the precise molecular packing in crystals remains a challenge, the rational design of building blocks can lead to materials with dynamic properties, such as mechanochromic luminescence, where the emission color changes in response to mechanical stress. hokudai.ac.jp

Investigation of Non-Covalent Interactions in this compound Crystal Packing

Key Non-Covalent Interactions:

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, the introduction of co-crystallizing agents or solvents can lead to the formation of hydrogen bonds, significantly influencing the crystal packing. numberanalytics.comtaylorandfrancis.com In related systems, both classical and non-classical hydrogen bonds are instrumental in forming specific supramolecular synthons. mdpi.com

π-π Stacking Interactions: The aromatic rings of the benzil (B1666583) core are prone to π-π stacking, which is a significant stabilizing force in the crystal lattice. mdpi.comnumberanalytics.com These interactions involve the face-to-face or offset stacking of the aromatic systems.

Electrostatic Interactions: The polar cyano groups introduce significant dipole moments, leading to electrostatic interactions that play a directional role in the molecular assembly. numberanalytics.commdpi.com The electrostatic potential surface (ESP) can be used to identify regions of positive and negative potential, which guide the electrophilic and nucleophilic interactions between molecules. mdpi.com

The analysis of these interactions is often facilitated by computational tools such as Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. nih.govscirp.org This method helps to decompose the complex network of interactions and identify the most significant contributions to the crystal packing. scirp.org For example, in similar molecular crystals, interactions involving hydrogen atoms (X---H, where X can be C, N, S, etc.) can account for a large percentage of the total intermolecular contacts. scirp.org

| Interaction Type | Description | Significance in Dicyanobenzil Systems |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom. | Can be engineered through co-crystallization to direct crystal packing. numberanalytics.comtaylorandfrancis.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | A major contributor to the stability of the crystal lattice. mdpi.comnumberanalytics.com |

| Van der Waals Forces | Weak, non-specific attractions between molecules. | Provides general cohesion within the crystal. numberanalytics.commdpi.com |

| Electrostatic Interactions | Interactions between permanent charges, dipoles, or quadrupoles. | The polar cyano groups create directional electrostatic forces. numberanalytics.commdpi.com |

Rational Design of Functional Crystalline Architectures from Dicyanobenzil Building Blocks

The rational design of functional crystalline architectures using this compound and its congeners as building blocks is a primary focus of crystal engineering. osti.govulisboa.pt This approach aims to create materials with specific, pre-determined properties by controlling the arrangement of molecules in the solid state. nih.govrsc.org The functionality of these materials arises directly from their unique supramolecular structures. hokudai.ac.jp

A key strategy in this design process is the use of molecular building blocks that can be systematically modified to tune the resulting properties. utwente.nlresearchgate.net For example, the introduction of electron-withdrawing groups, such as fluorine atoms, can alter the electrostatic potential and local electron density of the molecule, thereby influencing its interactions with other molecules and its self-assembly behavior. researchoutreach.org This can lead to the formation of porous structures with tailored affinities for specific guest molecules. researchoutreach.org

The development of functional materials often targets applications in areas such as:

Gas storage and separation: Creating porous frameworks that can selectively adsorb certain gases. researchoutreach.org

Catalysis: Designing crystalline materials with active sites for chemical reactions. researchoutreach.org

Sensors: Fabricating materials that exhibit a detectable response to specific analytes or stimuli. herlandlab.com

Organic electronics: Assembling molecules into ordered structures that facilitate charge transport. herlandlab.com

One powerful technique in the rational design of functional materials is the single-crystal to single-crystal (SCSC) transformation. rsc.org This involves a solid-state reaction where the crystallinity is maintained throughout the process, allowing for a detailed understanding of the structural changes and the mechanism of bond formation and breaking. rsc.org Such transformations can be induced by various stimuli, including light, temperature, or the presence of a solvent vapor. rsc.org

The table below summarizes some of the functional properties that can be engineered into crystalline materials using dicyanobenzil-like building blocks.

| Functional Property | Design Strategy | Potential Application |

| Porosity | Use of bulky or specifically shaped building blocks to create voids in the crystal lattice. | Gas storage, separations, catalysis. researchoutreach.orgnih.gov |

| Stimuli-Responsiveness | Incorporation of molecular switches or dynamic covalent bonds. | Sensors, smart materials. hokudai.ac.jpiiserkol.ac.in |

| Luminescence | Control of intermolecular interactions that affect the electronic states of the molecules. | Mechanochromic sensors, organic light-emitting diodes (OLEDs). hokudai.ac.jp |

| Conductivity | Engineering of π-π stacking and other orbital overlaps to facilitate charge transport. | Organic semiconductors, transistors. herlandlab.com |

Host-Guest Chemistry and Encapsulation Studies with Dicyanobenzil Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a host molecule, which has a binding cavity, and a guest molecule that fits within it. wikipedia.orgnumberanalytics.com Derivatives of this compound can be designed to act as hosts, capable of encapsulating smaller guest molecules. This is typically achieved by creating a molecular architecture with well-defined cavities or channels. researchoutreach.org

The design of dicyanobenzil-based hosts often involves modifying the core structure to create a pre-organized cavity. This can be accomplished through the introduction of bulky substituents or by co-crystallization with other molecules that act as spacers or templates. nih.gov The binding of a guest molecule within the host is driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. numberanalytics.comthno.org

Encapsulation studies with dicyanobenzil derivatives can provide valuable insights into molecular recognition processes. researchoutreach.org The selectivity of a host for a particular guest is determined by a combination of factors, including size, shape, and chemical complementarity. rsc.org For instance, a host with a hydrophobic cavity will preferentially bind hydrophobic guests in an aqueous environment. thno.org

Examples of Host-Guest Systems:

| Host Type | Guest Type | Driving Interactions | Potential Applications |

| Porous Crystalline Solids | Small gas molecules (e.g., CO2), organic solvents | Van der Waals forces, electrostatic interactions | Gas separation and storage researchoutreach.org |

| Macrocyclic Derivatives | Small organic molecules, ions | Hydrogen bonding, hydrophobic effects | Drug delivery, sensing thno.orgbbau.ac.in |

| Self-Assembled Cages | Reactive species (e.g., white phosphorus), fullerenes | Encapsulation, steric protection | Stabilization of reactive molecules, materials science nitschkegroup-cambridge.com |

The encapsulation of guest molecules can significantly alter their properties. For example, the reactivity of a guest can be modulated by its confinement within a host cavity. nitschkegroup-cambridge.com Furthermore, the encapsulation of drug molecules can improve their solubility, stability, and bioavailability, which is a key area of research in pharmaceutical sciences. thno.orgmdpi.com

Self-Assembly Processes of this compound and Its Congeners

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov For this compound and its related compounds, this process is fundamental to the formation of crystalline solids and other supramolecular architectures. nih.gov The final structure is determined by a delicate balance of attractive and repulsive forces between the constituent molecules. nih.gov

The self-assembly of these molecules can be influenced by a variety of factors, including:

Molecular Structure: The shape, size, and functional groups of the molecule play a critical role. For example, the rigid, linear structure of this compound predisposes it to form ordered stacks or layers.

Solvent: The polarity and hydrogen-bonding ability of the solvent can significantly affect the intermolecular interactions and, consequently, the resulting self-assembled structure. nih.gov

Temperature: Temperature can influence the thermodynamics and kinetics of the self-assembly process, potentially leading to different polymorphs or assembled states.

Concentration: In solution, the concentration of the molecules can determine whether they remain as monomers or assemble into larger aggregates. researchgate.net

The self-assembly of dicyanobenzil congeners can lead to a variety of supramolecular structures, from simple one-dimensional chains to complex three-dimensional networks. nih.gov The study of these processes is often aided by techniques such as X-ray diffraction, which provides detailed information about the arrangement of molecules in the solid state, and various spectroscopic methods that can probe the interactions in solution. nih.gov

A key aspect of the self-assembly of these compounds is the potential for polymorphism, where the same molecule can crystallize into different structures with distinct properties. nih.gov This highlights the sensitivity of the self-assembly process to the crystallization conditions.

| Factor | Influence on Self-Assembly | Example |

| Molecular Design | Directs the primary intermolecular interactions and overall shape. | Introduction of hydrogen-bonding sites to create specific synthons. nih.gov |

| Solvent Effects | Can mediate or compete with intermolecular interactions. | Polar solvents may disrupt π-π stacking, while non-polar solvents may enhance it. nih.gov |

| External Stimuli | Can trigger or alter the self-assembly pathway. | Light or pH changes can induce conformational changes that drive assembly. iiserkol.ac.in |

Understanding and controlling the self-assembly of this compound and its derivatives is crucial for the bottom-up fabrication of functional materials with tailored properties. iiserkol.ac.in

Applications of 4,4 Dicyanobenzil in Advanced Materials Science

Development of Optoelectronic Materials Based on Dicyanobenzil Frameworks

The extended π-conjugated system and the presence of electron-withdrawing cyano groups in 4,4'-Dicyanobenzil suggest its potential for use in optoelectronic materials. These materials are designed to interact with light and are central to technologies like organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices.

Donor-π-acceptor (D–π–A) chromophores are known for their excellent optical-electronic properties. rsc.org The dicyanobenzil framework can serve as a core acceptor unit in such systems. By attaching suitable electron-donating groups to the benzil (B1666583) core, it is possible to create molecules with strong intramolecular charge-transfer characteristics, which are desirable for applications in OLEDs and NLO materials. rsc.orgdtic.mil The development of polymers incorporating the this compound unit could lead to new materials for flexible optoelectronic devices. mdpi.comrsc.org

Integration into Functional Molecular Solids and Hybrid Material Systems

The rigid and well-defined structure of this compound makes it an excellent building block for the construction of functional molecular solids, including coordination polymers and metal-organic frameworks (MOFs). nih.govsemanticscholar.orgresearchgate.netmdpi.comnih.gov

The nitrogen atoms of the cyano groups can act as ligands, coordinating with metal ions to form extended networks. nih.govresearchgate.netnih.gov The resulting coordination polymers can exhibit interesting properties such as porosity, which is valuable for gas storage and catalysis, and unique photophysical behaviors. The angular nature of the benzil core can influence the topology of the resulting frameworks.

Furthermore, this compound can be incorporated into hybrid organic-inorganic materials. Solvothermal synthesis methods can be employed to combine this compound with inorganic precursors to create materials with synergistic properties, combining the processability of organic components with the robustness of inorganic frameworks. rsc.org

Rational Design of Materials with Tailored Properties

A key advantage of using this compound in materials synthesis is the potential for rational design. By strategically modifying the benzil core or by selecting specific co-monomers or metal centers, it is possible to fine-tune the properties of the resulting materials. For instance, the introduction of different functional groups onto the phenyl rings can alter the electronic properties, solubility, and self-assembly behavior of the molecule. This allows for the creation of materials with tailored characteristics for specific applications, such as sensors, switches, and advanced optical components. The synthesis of polymers with precise structures containing the dicyanobenzil unit is a promising route to materials with controlled properties. mdpi.comscirp.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.